molecular formula C5H11N3O B1310545 5-Azidopentan-1-ol CAS No. 170220-11-8

5-Azidopentan-1-ol

Cat. No.: B1310545
CAS No.: 170220-11-8
M. Wt: 129.16 g/mol
InChI Key: DZCFSFWVMHRCHN-UHFFFAOYSA-N
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Description

5-Azidopentan-1-ol: is an organic compound with the molecular formula C5H11N3O . It is characterized by the presence of an azide group (-N3) and a terminal hydroxyl group (-OH). This compound is often used as a linker in various chemical reactions, particularly in the field of click chemistry, due to its ability to form stable triazole bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidopentan-1-ol typically involves the conversion of a suitable precursor, such as 5-bromopentan-1-ol, through a nucleophilic substitution reaction with sodium azide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 5-Azidopentan-1-ol involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper(I) catalyst to form stable triazole rings. This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of an azide group and a terminal hydroxyl group, which allows it to participate in a wide range of chemical reactions, particularly click chemistry. This versatility makes it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

5-azidopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-8-7-4-2-1-3-5-9/h9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCFSFWVMHRCHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=[N+]=[N-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446308
Record name 5-azidopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170220-11-8
Record name 5-azidopentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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